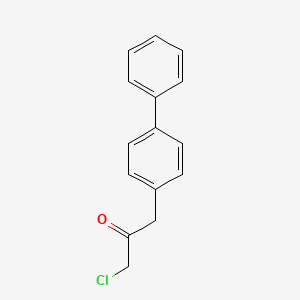
1-Chloro-3-(4-phenylphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Chloro-3-(4-phenylphenyl)propan-2-one” is a chemical compound with the CAS Number: 937-38-2 . It has a molecular weight of 168.62 . The compound is usually in a liquid form .
Molecular Structure Analysis
The InChI Code for “1-Chloro-3-(4-phenylphenyl)propan-2-one” is 1S/C9H9ClO/c10-7-9 (11)6-8-4-2-1-3-5-8/h1-5H,6-7H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-Chloro-3-(4-phenylphenyl)propan-2-one” is a liquid at room temperature . It has a molecular weight of 168.62 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Crystal Structure Studies : The base-catalyzed Claisen-Schmidt condensation reaction has been employed to synthesize chalcone derivatives, including compounds similar to 1-Chloro-3-(4-phenylphenyl)propan-2-one. These compounds were characterized by FT-IR, elemental analysis, and single-crystal X-ray diffraction. The studies provided insights into their molecular structure, including dihedral angles and intramolecular hydrogen bonding, contributing to the understanding of their stability and reactivity (Salian et al., 2018).
Biological Activities
- Antimicrobial and Antiradical Activities : Research involving the synthesis of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, related to the target compound, has shown antimicrobial and antioxidant activities. These studies are crucial for developing new pharmaceuticals and understanding the structural requisites for biological activities (Čižmáriková et al., 2020).
Catalytic and Chemical Transformations
- Enzymatic Reduction for Asymmetric Synthesis : Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, utilizing Saccharomyces cerevisiae reductase, showcases the application of biocatalysts for producing chiral intermediates. This method demonstrates high enantioselectivity, vital for synthesizing antidepressant drugs (Choi et al., 2010).
Material Science and Chemical Properties
- Ionic Liquid-Based Catalysis : The preparation of 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride and its use in synthesizing phosphinite ligands for Ru(II) catalyzed transfer hydrogenation processes indicates the compound's utility in catalysis and material science. This research contributes to the development of efficient catalysts for chemical transformations (Aydemir et al., 2014).
Spectroscopic and Computational Studies
- Quantum Chemical and Spectroscopic Analysis : Studies on bioactive molecules structurally related to 1-Chloro-3-(4-phenylphenyl)propan-2-one involve comprehensive spectroscopic characterization and quantum chemical calculations. These analyses are fundamental for understanding the electronic structure, reactivity, and potential biological activities of such compounds (Viji et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
1-chloro-3-(4-phenylphenyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c16-11-15(17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYPGBPXNQGEIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(4-phenylphenyl)propan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

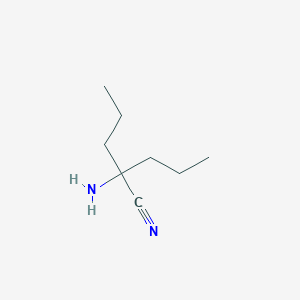
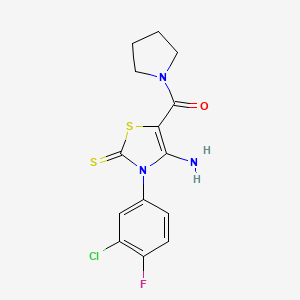
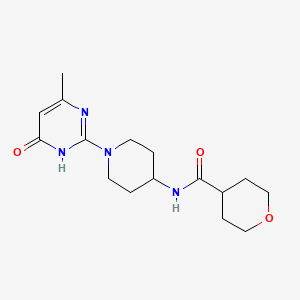
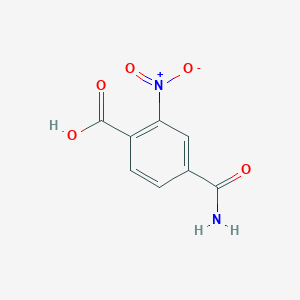
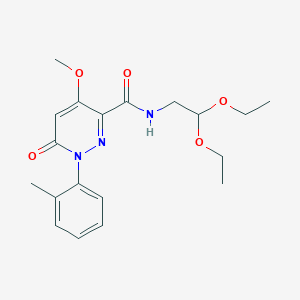
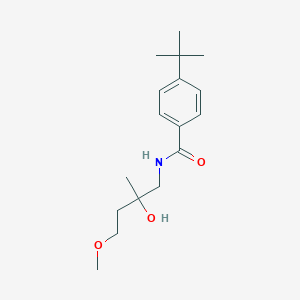
![2-methyl-9-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2475897.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2475898.png)
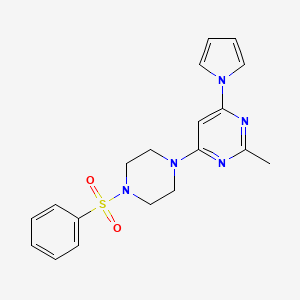
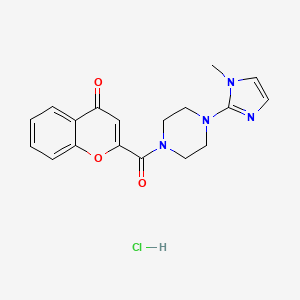
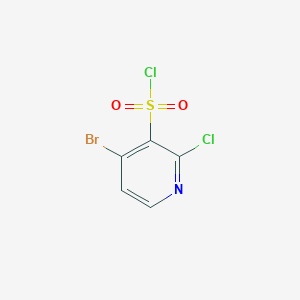
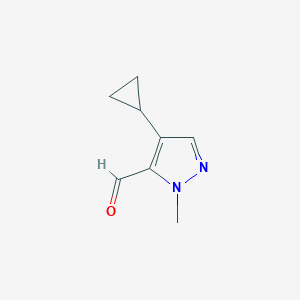
![N-[2,2,2-trichloro-1-(furan-2-ylmethylamino)ethyl]furan-2-carboxamide](/img/structure/B2475904.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2475905.png)